Ghrelin Receptor Agonist Potency and Intrinsic Activity Compared to an Indoline Lead Compound
The target compound is derived from an optimization program where the initial indoline hit exhibited only partial agonist activity with a pEC50 of 7.9 at the ghrelin receptor. Systematic modification, leading to the structural class represented by this compound, yielded a potent full agonist (SB-791016 analog) with a significantly improved pEC50 of 9.8 and an intrinsic activity of 0.9 [1]. This represents a nearly 80-fold increase in potency.
| Evidence Dimension | In vitro ghrelin receptor (GHSR1a) agonism |
|---|---|
| Target Compound Data | pEC50 = 9.8 (Intrinsic Activity = 0.9) for the series-optimized compound [1] |
| Comparator Or Baseline | Initial indoline screening hit: pEC50 = 7.9 [1] |
| Quantified Difference | ~80-fold potency improvement over the initial lead compound |
| Conditions | Cell-based functional assay at human GHSR1a |
Why This Matters
This demonstrates that the specific structural features of this compound series, including the sulfonamide moiety, are critical for achieving sub-nanomolar agonism, a key requirement for effective ghrelin receptor targeting.
- [1] Witherington, J., et al. (2008). Potent achiral agonists of the growth hormone secretagogue (ghrelin) receptor. Part 2: Lead optimisation. Bioorg. Med. Chem. Lett., 18(6), 2203-2205. View Source
